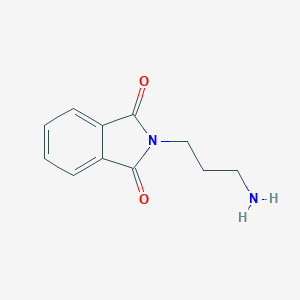
2-(3-氨基丙基)异吲哚啉-1,3-二酮
描述
“2-(3-Aminopropyl)isoindoline-1,3-dione” is a compound that has been the focus of much research due to its presence in a wide array of bioactive molecules . It is derived from analogs of important biogenic amines .
Synthesis Analysis
The synthesis of isoindoline/isoindoline-1,3-dione derivatives has been achieved under solventless conditions . Seven molecules, including three isoindolines and four dioxoisoindolines, were synthesized using simple heating and relatively quick solventless reactions .Molecular Structure Analysis
The molecular structure of “2-(3-Aminopropyl)isoindoline-1,3-dione” has been confirmed by various methods such as elemental and spectral analysis . The InChI code for this compound is1S/C11H12N2O2/c12-6-3-7-13-10 (14)8-4-1-2-5-9 (8)11 (13)15/h1-2,4-5H,3,6-7,12H2 . Chemical Reactions Analysis
The chemical reactions involved in the synthesis of isoindoline/isoindoline-1,3-dione derivatives have been monitored by techniques such as TLC . The products were then purified with a methodology as green as possible .Physical And Chemical Properties Analysis
The compound “2-(3-Aminopropyl)isoindoline-1,3-dione” has a molecular weight of 204.23 . It is stored at room temperature in an inert atmosphere .科学研究应用
药物合成
N-(3-氨基丙基)邻苯二甲酰亚胺: 是合成各种药物化合物的重要中间体。 其结构允许引入额外的官能团,使其在创建各种治疗剂方面具有多功能性。 该化合物与不同化学试剂的反应性使开发具有治疗疾病潜力的新型药物成为可能 .
除草剂
2-(3-氨基丙基)异吲哚啉-1,3-二酮 的化学性质使其成为开发新型除草剂的候选者。 它干扰某些植物生长的能力可以被用来控制农业环境中的杂草,有可能导致更有效的作物生产 .
着色剂和染料
该化合物的分子结构使其能够与各种基质结合,使其在创建着色剂和染料方面有用。 它在该领域的应用可能导致开发具有特定颜色特性的新型材料,用于工业和艺术用途 .
聚合物添加剂
N-(3-氨基丙基)邻苯二甲酰亚胺: 可用于改变聚合物的性质。 通过将其掺入聚合物链中,可以增强材料的特性,例如耐用性、柔韧性和耐化学性 .
有机合成
作为有机合成中的构建块,2-(3-氨基丙基)异吲哚啉-1,3-二酮 参与复杂有机分子的构建。 它被掺入更大的结构中,对于合成各种化学工业中使用的化合物至关重要 .
光致变色材料
该化合物在暴露于光线下会变色的能力使其成为开发光致变色材料的有趣候选者。 这些材料在智能窗户、太阳镜和信息存储设备中都有应用,它们对光刺激做出反应,并发生可逆的颜色变化 .
抗精神病药物
研究表明,2-(3-氨基丙基)异吲哚啉-1,3-二酮 的衍生物可能与多巴胺受体相互作用,表明其有可能用作抗精神病药物。 这种应用与治疗精神分裂症等疾病特别相关 .
阿尔茨海默病治疗
N-(3-氨基丙基)邻苯二甲酰亚胺 衍生物抑制β-淀粉样蛋白聚集,表明其可能在治疗阿尔茨海默病中发挥作用。 阻止这些蛋白质聚集体的形成可能是控制或减缓这种神经退行性疾病进展的关键 .
作用机制
Target of Action
The primary target of 2-(3-Aminopropyl)isoindoline-1,3-dione, also known as N-(3-AMINO-PROPYL)-PHTHALIMIDE, is the human dopamine receptor D2 (hD2R) . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes including motor control, reward, and reinforcement.
Mode of Action
The compound interacts with the hD2R at its allosteric binding site . The interaction involves several amino acid residues within the receptor . This binding can modulate the receptor’s activity, leading to changes in downstream signaling pathways.
Biochemical Pathways
The interaction of the compound with hD2R affects the dopaminergic signaling pathway . This pathway plays a key role in various neurological processes. The modulation of this pathway by the compound can lead to changes in these processes, potentially influencing behavior and motor control.
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds to which this compound belongs, have good affinities and some pharmacokinetic parameters
Result of Action
One study suggests that isoindolines, including this compound, have the potential to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that the compound may have neuroprotective effects.
安全和危害
生化分析
Biochemical Properties
2-(3-Aminopropyl)isoindoline-1,3-dione has been found to interact with the human dopamine receptor D2 . The compound acts as a ligand, interacting with the main amino acid residues at the receptor’s allosteric binding site . This suggests that 2-(3-Aminopropyl)isoindoline-1,3-dione could play a role in modulating dopamine signaling pathways.
Cellular Effects
Some isoindoline derivatives have been shown to exhibit anticonvulsant activity in animal models . This suggests that 2-(3-Aminopropyl)isoindoline-1,3-dione may influence cellular processes related to neuronal firing and signaling .
Molecular Mechanism
Its interaction with the dopamine receptor D2 suggests that it may exert its effects through modulation of dopamine signaling
Dosage Effects in Animal Models
In animal models, the effects of 2-(3-Aminopropyl)isoindoline-1,3-dione appear to vary with dosage . For instance, one isoindoline derivative exhibited anticonvulsant activity at a specific dose in a maximal electroshock (MES) model . The specific dosage effects of 2-(3-Aminopropyl)isoindoline-1,3-dione have not been fully explored.
Metabolic Pathways
Given its interaction with the dopamine receptor D2, it may be involved in pathways related to dopamine signaling
属性
IUPAC Name |
2-(3-aminopropyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMYNTUZHJDDER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559555 | |
| Record name | 2-(3-Aminopropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4773-14-2 | |
| Record name | 2-(3-Aminopropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4773-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Aminopropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Aminopropyl)phthalimide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine](/img/structure/B112579.png)
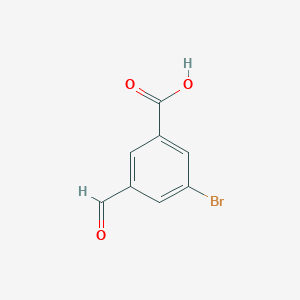
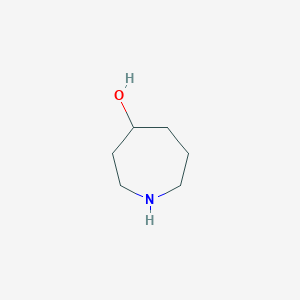
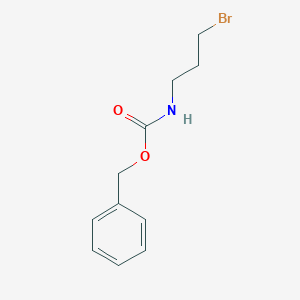
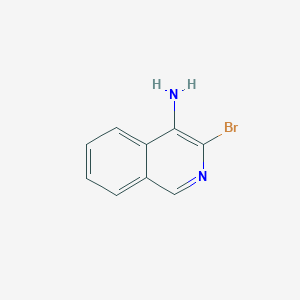

![4-[4-(Benzyloxy)phenyl]aniline](/img/structure/B112589.png)

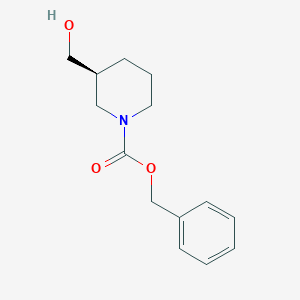

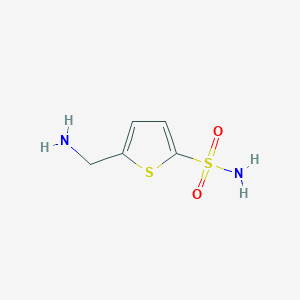
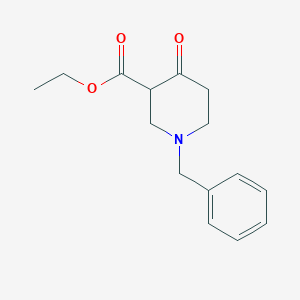
![3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B112607.png)
